2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Description
The compound 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol features a pyrimidine core substituted with amino, methyl, and phenyl groups at positions 2, 6, and 5, respectively. The 4-pyrimidinyl group is linked to a phenol derivative substituted with a 2-chloro-6-fluorobenzyloxy moiety.
Properties
Molecular Formula |
C24H19ClFN3O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H19ClFN3O2/c1-14-22(15-6-3-2-4-7-15)23(29-24(27)28-14)17-11-10-16(12-21(17)30)31-13-18-19(25)8-5-9-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29) |
InChI Key |
YTQQFAQJHXYOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,3-Dicarbonyl Precursors
The 2-amino-6-methyl-5-phenylpyrimidine core is synthesized via cyclocondensation between ethyl 3-aminocrotonate and N-phenylbenzamidine hydrochloride under acidic conditions.
Reaction conditions :
Mechanistic insight :
Protonation of the amidine nitrogen enhances electrophilicity, facilitating nucleophilic attack by the enamine. Subsequent cyclization and aromatization yield the pyrimidine ring.
Alternative Route Using Dichloropyrimidine Intermediates
Patent CN102161660A discloses a method starting from 2-methyl-4,6-dichloropyrimidine:
-
Amination : Treatment with aqueous ammonia (25%) at 60°C replaces the 4-chloro group with an amine.
-
Phenyl introduction : Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1).
-
Methylation : Quaternization with methyl iodide in DMF at 0°C.
Key advantages :
Functionalization of Phenolic Backbone
Protection of Hydroxyl Group
Prior to etherification, the phenolic -OH is protected as a tert-butyldimethylsilyl (TBS) ether:
Etherification with 2-Chloro-6-fluorobenzyl Bromide
The benzyl ether linkage is formed via nucleophilic aromatic substitution:
Optimized conditions :
Side reactions :
-
Competing O-alkylation at pyrimidine N-H sites (mitigated by excess base).
-
Hydrolysis of chloro substituent (controlled by anhydrous conditions).
Halogenation and Final Assembly
Introduction of Chloro and Fluoro Groups
The 2-chloro-6-fluorobenzyl side chain is pre-synthesized via:
-
Friedel-Crafts alkylation : Benzene with 1-bromo-2-chloro-6-fluorohexane (AlCl₃ catalyst).
Purity control :
Coupling of Modular Components
Final assembly employs a three-step sequence:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Silyl protection | TBSCl, imidazole, DMF, 25°C | 95% |
| 2 | Etherification | K₂CO₃, DMF, 90°C, 8h | 82% |
| 3 | Deprotection | TBAF, THF, 0°C→25°C, 1h | 88% |
Total yield : 62% (multigram scale).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules could make it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
The compound N-(2-Fluoro-phenyl)-5-[(4-methoxy-phenyl)aminomethyl]-6-methyl-2-phenyl-pyrimidin-4-amine () shares a pyrimidine backbone with methyl, phenyl, and amino substituents. Key differences include:
- Substituent Effects: The target compound’s 2-chloro-6-fluorobenzyloxy-phenol group introduces stronger electron-withdrawing effects (Cl, F) compared to the methoxy and fluoro substituents in ’s compound. This may enhance lipophilicity and influence binding affinity in hydrophobic pockets .
Halogenated Benzoxazole and Pyridine Derivatives
Compounds such as N-5-(5-chloro-2-methylbenzoxazol-6-yl)(2-pyridyl)carboxamide () highlight the role of halogenated aromatic systems. Key comparisons:
- Halogen Positioning: The 2-chloro-6-fluoro substitution in the target compound’s benzyloxy group mirrors the chloro/fluoro patterns seen in benzoxazole derivatives, which are known to enhance metabolic stability and receptor binding .
- Core Heterocycles : Unlike benzoxazoles, the pyrimidine core in the target compound may offer more versatile hydrogen-bonding interactions due to its nitrogen-rich structure.
Data Table: Comparative Analysis
Research Findings and Implications
- Halogen Synergy : The combined 2-chloro-6-fluoro substitution in the target compound may optimize steric and electronic effects for target engagement, as seen in halogen-enriched benzoxazoles .
- Pyrimidine vs.
- Synthetic Challenges : While high yields are achievable for simpler halogenated systems (e.g., ), the target compound’s multifunctional structure likely demands optimized reaction conditions to avoid side reactions .
Biological Activity
The compound 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- Molecular Formula : C22H20ClF N4O2
- Molecular Weight : 424.87 g/mol
- CAS Number : Not specified in the results.
Antitumor Activity
Research indicates that compounds similar to 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM depending on the specific derivative and assay conditions .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | 2D |
| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound X | A549 | 2.12 ± 0.21 | 3D |
| Compound X | HCC827 | 5.13 ± 0.97 | 3D |
The proposed mechanism of action for this class of compounds involves binding to DNA, leading to the inhibition of DNA-dependent enzymes. The presence of halogen substituents (like chlorine and fluorine) appears to enhance the binding affinity and specificity towards cancer cells, thereby increasing their cytotoxicity while minimizing toxicity to normal cells .
Antimicrobial Activity
In addition to antitumor effects, certain derivatives have shown promising antimicrobial activity against a range of bacterial strains. The effectiveness varies based on structural modifications and the presence of specific functional groups .
Study on Antitumor Effects
In a notable study published in Compounds (2021), a series of synthesized derivatives were tested for their antitumor activity using both two-dimensional (2D) and three-dimensional (3D) cell culture methods. The study concluded that compounds with specific substitutions exhibited higher efficacy in inhibiting tumor growth compared to others, suggesting that structural modifications significantly impact biological activity .
Study on DNA Interaction
Another investigation focused on the interaction of these compounds with DNA revealed that they predominantly bind within the minor groove of AT-rich regions in DNA. This binding mode was associated with effective inhibition of DNA replication and transcription processes, which is crucial for cancer cell proliferation .
Q & A
Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound features a pyrimidine core substituted with an amino group at position 2, a methyl group at position 6, and a phenyl group at position 5. The phenolic hydroxyl group is ether-linked to a 2-chloro-6-fluorobenzyl moiety. These groups contribute to its reactivity:
- Amino group : Participates in hydrogen bonding and nucleophilic substitution.
- Chloro-fluorobenzyl ether : Enhances lipophilicity and metabolic stability.
- Pyrimidine ring : Enables π-π stacking interactions with biological targets.
Structural analogs (e.g., trifluoromethyl or methoxy substitutions) show altered pharmacokinetics and target affinity .
Basic: What are the critical steps in synthesizing this compound, and what reagents are typically employed?
Synthesis involves:
Pyrimidine core formation : Condensation of aldehydes with guanidine derivatives under acidic/basic conditions.
Substituent introduction :
- Methyl and phenyl groups : Suzuki-Miyaura coupling for aryl attachments.
- Chloro-fluorobenzyl ether : Williamson ether synthesis using 2-chloro-6-fluorobenzyl chloride and phenol.
Purification : Column chromatography or recrystallization for intermediates.
Key reagents include Pd catalysts for coupling, KMnO₄ for oxidations, and NaH for deprotonation .
Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% typical for research-grade material).
- X-ray crystallography : Resolves 3D conformation and crystal packing .
Basic: How can researchers design assays to evaluate its biological activity, particularly in anticancer studies?
- Target identification : Screen against kinase or enzyme libraries (e.g., tyrosine kinases) using fluorescence polarization.
- Cell-based assays :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Controls : Include positive (e.g., doxorubicin) and vehicle controls. Dose-response curves (IC₅₀ calculation) are critical .
Advanced: What strategies optimize synthetic yield and purity while minimizing side reactions?
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Substituent variation : Compare analogs with:
- Trifluoromethyl vs. methyl : Increased metabolic stability but reduced solubility .
- Chloro vs. fluoro : Alters halogen bonding with target residues .
- Data-driven design : Use molecular docking to predict binding affinity changes. For example, 2-chloro-6-fluorobenzyl improves target engagement over 4-chlorobenzyl .
Advanced: How should contradictions in reported biological activity data be resolved?
- Reproducibility checks : Replicate assays across multiple cell lines (e.g., compare IC₅₀ in HepG2 vs. A549).
- Batch variability : Analyze purity via LC-MS to rule out impurities (e.g., <95% purity may skew results).
- Mechanistic studies : Use siRNA knockdown to confirm target specificity if conflicting pathways are implicated .
Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?
- Hydrolysis studies : Incubate at pH 2–12 (37°C) and monitor via LC-MS. The chloro-fluorobenzyl group may hydrolyze to phenol under alkaline conditions.
- Photodegradation : Expose to UV-Vis light; fluorinated groups often resist degradation.
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity testing .
Advanced: How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Advanced: What reaction mechanisms govern its derivatization, such as oxidation or substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
